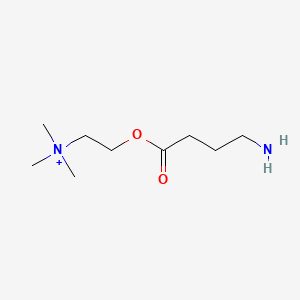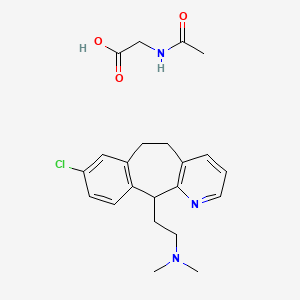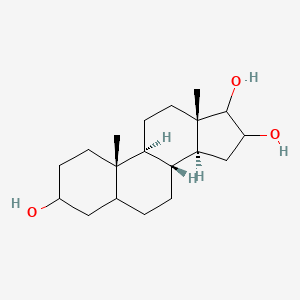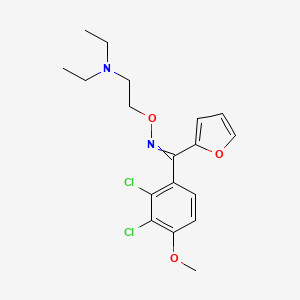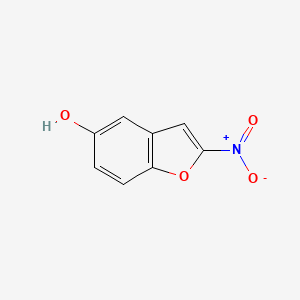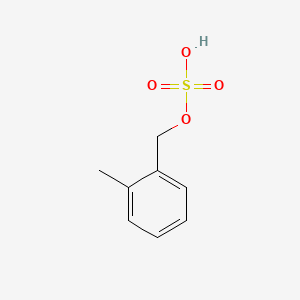
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol is a natural product found in Stigonemataceae with data available.
Aplicaciones Científicas De Investigación
Natural Product Synthesis
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol, referred to as ambigol C, has been isolated as a natural product from the terrestrial cyanobacterium Fischerella ambigua. This compound is a highly chlorinated aromatic compound and has shown moderate activity against Trypanosoma rhodesiense, a protozoan parasite. This finding highlights its potential application in the development of new therapeutic agents (Wright, Papendorf, & König, 2005).
Molecular Synthesis and Material Science
Studies have demonstrated the use of similar dichlorophenol derivatives in the synthesis of paramagnetic glassy molecular materials. Such materials have applications in electronic and magnetic devices due to their unique properties like luminescence and electrochemical amphotericity (Castellanos et al., 2008).
Organometallic Chemistry
Research into organometallic chemistry has involved compounds structurally related to 2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol. These studies contribute to the understanding of metal-ligand interactions, which are crucial for the development of catalysts and other chemical applications (Jiménez‐Pérez et al., 2000).
Photoluminescent Materials
The synthesis of photoluminescent materials using related dichlorophenol compounds has been explored. These materials have potential applications in optoelectronics and display technologies due to their unique light-emitting properties (Sierra & Lahti, 2004).
Polymer Chemistry
Dichlorophenol derivatives are used in polymer chemistry, particularly in the synthesis of polyphenylene oxides. These polymers have a wide range of industrial applications due to their thermal stability and mechanical properties (Percec & Wang, 1990).
Propiedades
Número CAS |
151515-56-9 |
|---|---|
Nombre del producto |
2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol |
Fórmula molecular |
C18H8Cl6O3 |
Peso molecular |
485 g/mol |
Nombre IUPAC |
3,5-dichloro-2,6-bis(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C18H8Cl6O3/c19-8-1-3-14(10(21)5-8)26-17-12(23)7-13(24)18(16(17)25)27-15-4-2-9(20)6-11(15)22/h1-7,25H |
Clave InChI |
GRQNRKQXLLLWGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl)O |
Otros números CAS |
151515-56-9 |
Sinónimos |
ambigol B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



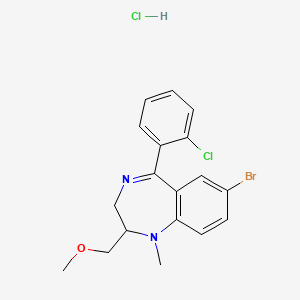
![(3R,4S,6R)-3-Ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1208924.png)
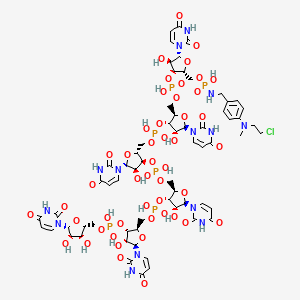
![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazinane-4-carboxylic acid](/img/structure/B1208927.png)
